BenchChemオンラインストアへようこそ!

bis(sulfanylidene)molybdenum;sulfanide

Wilson's disease Copper chelation Metal-binding affinity

Bis(sulfanylidene)molybdenum;sulfanide (IUPAC; canonical SMILES [SH-].[SH-].S=[Mo]=S) is the fully sulfur-coordinated tetrathiomolybdate(VI) dianion, [MoS₄]²⁻, most commonly procured as the diammonium salt ammonium tetrathiomolybdate (ATM/ATTM, CAS 15060-55-6). This bright red, water-soluble inorganic complex serves as a cornerstone precursor in molybdenum–sulfur chemistry, finding application across three principal domains: as a potent, high-affinity copper-chelating agent (Kd ≈ 10⁻²⁰ M for Cu(I)) in Wilson's disease therapy, as a slow-release hydrogen sulfide (H₂S) donor in pharmacology, and as a molecular precursor for the synthesis of MoS₂-based hydrodesulfurization (HDS) and hydrogen evolution reaction (HER) catalysts.

Molecular Formula H2MoS4-2
Molecular Weight 226.2 g/mol
Cat. No. B13922271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(sulfanylidene)molybdenum;sulfanide
Molecular FormulaH2MoS4-2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILES[SH-].[SH-].S=[Mo]=S
InChIInChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2
InChIKeyVVRHUOPINLMZBL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(sulfanylidene)molybdenum;sulfanide (Tetrathiomolybdate [MoS₄]²⁻): Compound Identity, Procurement-Relevant Characteristics, and In-Class Positioning


Bis(sulfanylidene)molybdenum;sulfanide (IUPAC; canonical SMILES [SH-].[SH-].S=[Mo]=S) is the fully sulfur-coordinated tetrathiomolybdate(VI) dianion, [MoS₄]²⁻, most commonly procured as the diammonium salt ammonium tetrathiomolybdate (ATM/ATTM, CAS 15060-55-6) [1]. This bright red, water-soluble inorganic complex serves as a cornerstone precursor in molybdenum–sulfur chemistry, finding application across three principal domains: as a potent, high-affinity copper-chelating agent (Kd ≈ 10⁻²⁰ M for Cu(I)) in Wilson's disease therapy, as a slow-release hydrogen sulfide (H₂S) donor in pharmacology, and as a molecular precursor for the synthesis of MoS₂-based hydrodesulfurization (HDS) and hydrogen evolution reaction (HER) catalysts [2][3]. Unlike bulk molybdenum disulfide (MoS₂) or alternative thiometallates, the discrete tetrathiomolybdate core provides defined stoichiometry, aqueous processability, and tunable reactivity that cannot be replicated by generic molybdenum sulfide materials [3].

Why Bis(sulfanylidene)molybdenum;sulfanide Cannot Be Swapped for MoS₂, NaHS, Penicillamine, or Tetrathiotungstate Without Data-Driven Justification


Despite sharing the Mo–S motif with molybdenum disulfide (MoS₂) and belonging to the broader thiometallate family alongside ammonium tetrathiotungstate (ATTT), bis(sulfanylidene)molybdenum;sulfanide occupies a distinct functional niche that precludes simple substitution. The compound's four terminal sulfido ligands confer a Cu(I) binding affinity (Kd = 2.32 × 10⁻²⁰ M) that exceeds that of D-penicillamine by approximately 10,000-fold and trientine by approximately 7,500-fold [1]. As a sulfide donor, its AE-1 anion-exchanger-dependent cellular uptake and sustained, glutathione-responsive H₂S release profile fundamentally differ from the rapid, unregulated burst release of sodium hydrosulfide (NaHS) [2]. In catalytic applications, ammonium tetrathiomolybdate-derived MoS₂ catalysts yield superior HDS-active edge-site morphologies compared to tetraalkylammonium thiomolybdate counterparts, which form closed-shell nano-onion structures with substantially fewer active sites [3]. These quantitative and mechanistic divergences mean that procurement decisions based solely on metal–sulfur composition or application class risk significant underperformance.

Quantitative Head-to-Head Evidence for Bis(sulfanylidene)molybdenum;sulfanide Against Its Closest Analogs


Cu(I) Binding Affinity: Tetrathiomolybdate vs. D-Penicillamine, Trientine, BAL, and DMS

In a head-to-head ESI-MS competition assay using the Cu(I)-binding proteins Cox17 and metallothionein (Cu₁₀MT) as physiological copper donors, tetrathiomolybdate (TTM) demonstrated the highest Cu(I)-binding affinity among five clinically used de-coppering drugs [1]. TTM extracted Cu(I) from Cu₁₀MT with a C₅₀ of 21.1 μM, corresponding to a calculated equilibrium dissociation constant Kd = 2.32 × 10⁻²⁰ M [1]. This affinity is approximately four orders of magnitude greater than that of D-penicillamine (Kd = 2.38 × 10⁻¹⁶ M) and trientine (Kd = 1.74 × 10⁻¹⁶ M), and approaches the affinity of endogenous metallothionein itself (Kd ≈ 2.59 × 10⁻²⁰ M) [1].

Wilson's disease Copper chelation Metal-binding affinity De-coppering therapy

Neurologic Function Preservation in Wilson's Disease: Tetrathiomolybdate vs. Trientine (Double-Blind RCT)

In a randomized, double-blind, controlled trial (n = 48) comparing tetrathiomolybdate (20 mg 6× daily) plus zinc versus trientine (500 mg 2× daily) plus zinc over 8 weeks in treatment-naïve patients with the neurologic presentation of Wilson's disease, tetrathiomolybdate demonstrated significantly superior preservation of neurologic function [1]. Only 1 of 25 patients (4.0%) in the tetrathiomolybdate arm experienced neurologic deterioration, compared with 6 of 23 patients (26.1%) in the trientine arm (P < .05) [1]. Furthermore, 4 patients receiving trientine died during the 3-year follow-up period, 3 having shown initial neurologic deterioration, whereas no deaths were attributed to neurologic worsening in the tetrathiomolybdate group [1].

Wilson's disease Neurologic deterioration Randomized controlled trial Copper chelator

H₂S Release Kinetics and Cellular Uptake: Ammonium Tetrathiomolybdate (ATTM) vs. Sodium Hydrosulfide (NaHS)

In a comparative head-to-head in vitro study, ATTM and NaHS exhibited fundamentally different H₂S release profiles and cellular uptake mechanisms [1][2]. Under physiological conditions (pH 7.4, 37°C, 1 h incubation), ATTM (100 mM total sulfur) generated a sustained, moderate H₂S headspace concentration of 3–4 ppm, whereas NaHS at equimolar total sulfur content produced a rapid, high-amplitude burst release that rapidly dissipated [1]. ATTM release was further tunable: thiols such as glutathione (GSH, 5 mM) and L-cysteine (5 mM) significantly enhanced H₂S liberation, demonstrating intracellularly responsive release [1]. Critically, the cellular uptake of ATTM was dependent on the anion exchange protein AE-1 (Band 3), whereas NaHS uptake was entirely AE-1-independent, establishing distinct transmembrane transport pathways [2]. ATTM also exhibited greater ex vivo and in vivo bioactivity than its tungsten congener ATTT, despite similar pharmacokinetic profiles [2].

Hydrogen sulfide donor Sulfide-release pharmacology Controlled release Ischemia-reperfusion injury

HDS Catalyst Performance: Ammonium Tetrathiomolybdate (ATM) vs. Tetraalkylammonium Thiomolybdate (TMATM) Precursors

When used as molecular precursors for supported Ni–MoS₂ hydrodesulfurization (HDS) catalysts, the choice of thiomolybdate counter-cation critically determines the resulting MoS₂ nanostructure and catalytic activity [1][2]. Ni–MoS₂/SBA-15 catalysts derived from ammonium thiomolybdate (ATM) achieved HDS activity comparable to a commercial NiMo/γ-Al₂O₃ reference catalyst, with the formation of multilayered MoS₂ slabs that expose abundant edge sites—the catalytically active sites for dibenzothiophene (DBT) conversion (T = 623 K, P_H₂ = 3.4 MPa) [1]. In contrast, catalysts prepared from tetramethylammonium thiomolybdate (TMATM) showed markedly lower HDS activities, attributed to the generation of closed-shell nano-onion structures of bent MoS₂ with significantly fewer accessible edge sites [1]. Separately, in unsupported NiMo systems, tetrabutylammonium tetrathiomolybdate provided enhanced HDS activity relative to the non-carbon-containing ammonium salt, while tetramethyl- and tetrapropylammonium homologues yielded poor activity, highlighting that counter-ion effects are highly structure-specific [2].

Hydrodesulfurization HDS catalysis MoS₂ morphology Dibenzothiophene

CopB Copper ATPase Inhibition: Tetrathiomolybdate vs. Dithiomolybdate and Trithiomolybdate Contaminants

Tetrathiomolybdate (TTM, [MoS₄]²⁻) inhibits the purified Enterococcus hirae CopB copper ATPase with an IC₅₀ of 34 nM [1]. Importantly, dithiomolybdate ([MoO₂S₂]²⁻) and trithiomolybdate ([MoOS₃]²⁻), which commonly contaminate TTM preparations due to incomplete sulfur substitution or hydrolysis, inhibit the copper ATPase with similar potency [1]. This finding is critical for procurement: the presence of under-sulfurized oxothiomolybdate species does not diminish bioactivity, but their variable abundance in poorly characterized batches introduces lot-to-lot potency inconsistency. Unlike D-penicillamine, which requires micromolar concentrations (C₅₀ ≈ 1.47 mM vs. Cu₁Cox17) to compete for protein-bound copper [2], TTM acts at nanomolar concentrations directly on copper-transporting ATPases, representing a distinct and more potent mechanism of copper-trafficking disruption.

Copper ATPase CopB inhibition Thiomolybdate speciation Copper trafficking

Evidence-Backed Application Scenarios for Bis(sulfanylidene)molybdenum;sulfanide Procurement


First-Line Copper Chelation in Neurologic Wilson's Disease Clinical Research

For clinical investigators running Wilson's disease trials in patients with neurologic presentation, the Brewer et al. (2006) double-blind RCT data provide direct evidence that tetrathiomolybdate reduces neurologic deterioration risk from ~26% (trientine) to ~4% (P < .05) [1]. Procurement of high-purity ammonium tetrathiomolybdate is indicated for any protocol where preservation of neurologic function is a primary endpoint, as trientine and D-penicillamine carry a well-documented risk (10–50% incidence) of initial neurologic worsening. The femtomolar Cu(I) binding affinity (Kd = 2.32 × 10⁻²⁰ M) further supports its use in studies aiming for copper mobilization at low molar doses [2].

Controlled-Release H₂S Donor for Preclinical Ischemia-Reperfusion and Redox Signaling Studies

Investigators studying the role of hydrogen sulfide in ischemia-reperfusion injury, vasoregulation, or cellular redox signaling should select ammonium tetrathiomolybdate over NaHS when sustained, physiologically responsive H₂S delivery is required. ATTM provides a reproducible 3–4 ppm H₂S plateau over 1 h at physiological pH and temperature, with glutathione- and cysteine-dependent release amplification [3], in contrast to the rapid oxidative burst and dissipation of NaHS. The AE-1-dependent cellular uptake also enables cell-targeted sulfide delivery that NaHS cannot achieve [4].

Molecular Precursor for High-Activity Supported Ni–MoS₂ Hydrodesulfurization Catalysts

Catalyst development groups synthesizing supported Ni–MoS₂ HDS catalysts via the all-sulfide route should specify ammonium tetrathiomolybdate (ATM) as the molybdenum precursor. ATM-derived Ni–MoS₂/SBA-15 catalysts achieve HDS activity on par with commercial NiMo/γ-Al₂O₃ benchmarks, generating desirable multilayered MoS₂ slabs with high edge-site densities [5]. Substitution with tetramethylammonium thiomolybdate (TMATM) or other tetraalkylammonium variants risks forming catalytically inferior nano-onion morphologies. For unsupported NiMo systems where carbon incorporation is desired, only tetrabutylammonium tetrathiomolybdate—not tetramethyl- or tetrapropylammonium salts—provides activity enhancement over the ammonium parent [6].

Copper Trafficking Pharmacology: ATPase Inhibition and Antiangiogenic Research

For research programs targeting copper-dependent processes in oncology (angiogenesis inhibition) or copper-trafficking enzymology, tetrathiomolybdate offers a dual mechanism—femtomolar Cu(I) chelation and direct nanomolar inhibition of copper-transporting P-type ATPases (CopB IC₅₀ = 34 nM) [7][2]. Procurement specifications should require certified low oxothiomolybdate content, as while dithiomolybdate and trithiomolybdate contaminants retain ATPase inhibitory potency [7], their variable abundance introduces batch-to-batch uncertainty in quantitative structure–activity studies.

Quote Request

Request a Quote for bis(sulfanylidene)molybdenum;sulfanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.